4-(Isoquinolin-1-yloxy)oxolan-3-amine
Description
4-(Isoquinolin-1-yloxy)oxolan-3-amine is a chemical compound with a unique structure that combines an isoquinoline moiety with an oxolane ring
Properties
IUPAC Name |
4-isoquinolin-1-yloxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-11-7-16-8-12(11)17-13-10-4-2-1-3-9(10)5-6-15-13/h1-6,11-12H,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJWCLWEBFLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=NC=CC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-1-yloxy)oxolan-3-amine typically involves the reaction of isoquinoline derivatives with oxolane intermediates. One common method involves the use of arynes and oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous as it does not require transition metals and can be scaled up efficiently.
Industrial Production Methods
the principles of green chemistry, such as the use of water as a solvent and catalyst-free processes, are often employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Isoquinolin-1-yloxy)oxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and oxolane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Isoquinolin-1-yloxy)oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Isoquinolin-1-yloxy)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the oxolane ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-4-amine: This compound shares the isoquinoline core but lacks the oxolane ring, resulting in different chemical properties and biological activities.
4-(Quinolin-2-yloxy)oxolan-3-amine: Similar in structure but with a quinoline moiety instead of isoquinoline, leading to variations in reactivity and applications.
Uniqueness
4-(Isoquinolin-1-yloxy)oxolan-3-amine is unique due to the combination of the isoquinoline and oxolane rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research applications .
Biological Activity
4-(Isoquinolin-1-yloxy)oxolan-3-amine, with the chemical formula CHNO, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Weight : 200.24 g/mol
- CAS Number : 2202292-91-7
- Structure : The compound features an isoquinoline moiety linked to an oxolan amine structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic processes.
- Receptor Binding : It has been shown to bind selectively to certain receptors, influencing cellular signaling pathways.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cancer cell proliferation.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Modulation of kinase activity | |
| Antimicrobial | Activity against specific pathogens |
Antitumor Activity
A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC values in the low micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Enzyme Interaction Studies
Research focused on the compound's interaction with cyclin-dependent kinases (CDKs). It was found to selectively inhibit CDK4 over CDK2 and CDK1, suggesting potential use as an anticancer agent targeting specific cell cycle regulators. The structure-activity relationship (SAR) indicated that modifications to the isoquinoline portion enhanced binding affinity and selectivity.
Antimicrobial Properties
In vitro assays revealed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
